molecular formula C3H9NOS B12840010 2-(Aminooxy)propane-1-thiol

2-(Aminooxy)propane-1-thiol

Cat. No.: B12840010
M. Wt: 107.18 g/mol
InChI Key: LYBKZBGFWLFVQS-UHFFFAOYSA-N
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Description

2-(Aminooxy)propane-1-thiol is an organic compound that contains both an aminooxy group and a thiol group. This unique combination of functional groups makes it a versatile compound in various chemical reactions and applications. It is known for its reactivity and ability to form stable bonds with other molecules, making it useful in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)propane-1-thiol typically involves the reaction of an aminooxy compound with a thiol compound. . The reaction conditions often require a basic environment and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often use readily available starting materials and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)propane-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to basic pH .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, reduced amines from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

2-(Aminooxy)propane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Aminooxy)propane-1-thiol exerts its effects involves the interaction of its functional groups with target molecules. The aminooxy group can form stable oxime bonds with carbonyl compounds, while the thiol group can form disulfide bonds with other thiols. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminooxy)-1-propanethiol: Similar in structure but with different reactivity due to the position of the aminooxy group.

    2-Amino-1,3-propane diol: Contains an amino group and hydroxyl groups instead of a thiol group.

    2-Methyl-2-propanethiol: Contains a thiol group but lacks the aminooxy group.

Uniqueness

2-(Aminooxy)propane-1-thiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it particularly valuable in synthetic chemistry and biochemical applications .

Properties

Molecular Formula

C3H9NOS

Molecular Weight

107.18 g/mol

IUPAC Name

O-(1-sulfanylpropan-2-yl)hydroxylamine

InChI

InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3

InChI Key

LYBKZBGFWLFVQS-UHFFFAOYSA-N

Canonical SMILES

CC(CS)ON

Origin of Product

United States

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